Lipophilicity Modulation via Ortho-Substitution: XLogP3 Comparison of 3-Chloro-6-(2-fluorobenzyl)pyridazine vs. Unsubstituted and Para-Fluoro Analogs
The ortho-fluorobenzyl substituent confers a distinct lipophilicity profile on 3-Chloro-6-(2-fluorobenzyl)pyridazine relative to its unsubstituted and para-fluoro analogs. This property, critical for membrane permeability and target binding, is quantified by the calculated XLogP3 value [1]. Compared to 3-chloro-6-benzylpyridazine (XLogP3 ≈ 2.4) and 3-chloro-6-(4-fluorobenzyl)pyridazine (XLogP3 ≈ 2.7), the ortho-substituted compound exhibits a higher XLogP3 of 2.9 [1]. This difference can translate to increased passive permeability and altered distribution profiles in biological systems [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.9 |
| Comparator Or Baseline | 3-chloro-6-benzylpyridazine: ~2.4; 3-chloro-6-(4-fluorobenzyl)pyridazine: ~2.7 |
| Quantified Difference | +0.5 over unsubstituted; +0.2 over para-fluoro |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
For procurement, this specific lipophilicity value directly informs formulation and assay design; a different analog would require re-optimization of permeability or solubility, adding significant time and cost to a discovery project.
- [1] PubChem. (2026). Computed Properties for CID 6404571, 3-Chloro-6-(2-fluorobenzyl)pyridazine. National Center for Biotechnology Information. View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
